(3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a fluorine atom, hydroxyl groups, and a furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Starting Materials: The synthesis may begin with commercially available starting materials such as furan derivatives, fluorinated compounds, and hydroxyl-containing reagents.
Reaction Steps: Key steps may involve fluorination, hydroxylation, and ring closure reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with careful monitoring of reaction progress.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one may be studied for its potential biological activity. Researchers investigate its interactions with enzymes, proteins, and other biomolecules.
Medicine
The compound may have potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties could lead to the discovery of new therapeutic agents.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and functional groups make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyldihydrofuran-2(3H)-one: can be compared with other furan derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine and hydroxyl groups. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H9FO4 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H9FO4/c1-6(7)4(9)3(2-8)11-5(6)10/h3-4,8-9H,2H2,1H3/t3-,4-,6+/m1/s1 |
InChI Key |
VNCJYMKHJWVTPK-KODRXGBYSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](OC1=O)CO)O)F |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.